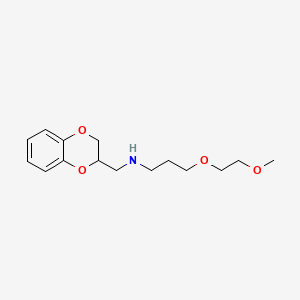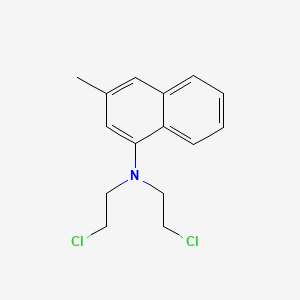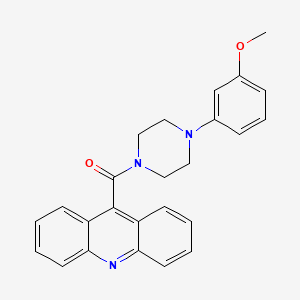
AEZS-112
Overview
Description
Preparation Methods
The synthesis of AEZS-112 involves multiple steps, including the inhibition of tubulin polymerization and topoisomerase II . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that this compound is prepared through a series of chemical reactions that ensure its stability and efficacy as an anti-cancer agent .
Chemical Reactions Analysis
AEZS-112 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure to enhance its anti-cancer properties.
Substitution Reactions: Common reagents used in these reactions include various organic solvents and catalysts that facilitate the substitution of functional groups.
Major Products: The primary products formed from these reactions are derivatives of this compound that retain its anti-cancer activity.
Scientific Research Applications
AEZS-112 has been extensively studied for its applications in:
Mechanism of Action
AEZS-112 exerts its effects by inhibiting the polymerization of tubulin, a protein essential for cell division . This inhibition leads to cell cycle arrest at the G2/M phase, ultimately causing cell death. Additionally, this compound inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anti-cancer properties .
Comparison with Similar Compounds
AEZS-112 is unique due to its dual mechanism of action, targeting both tubulin polymerization and topoisomerase II . Similar compounds include:
Amsacrine: A topoisomerase II inhibitor with similar anti-cancer properties.
Paclitaxel: A well-known tubulin inhibitor used in cancer therapy.
Vinblastine: Another tubulin inhibitor with applications in cancer treatment.
This compound stands out due to its ability to inhibit both tubulin polymerization and topoisomerase II, making it a versatile and potent anti-cancer agent .
Properties
CAS No. |
1214741-69-1 |
|---|---|
Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |
InChI Key |
YTECZQLINBWBIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


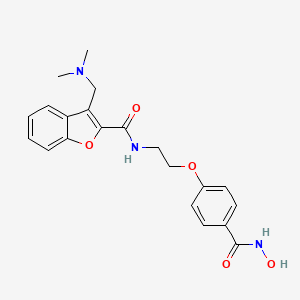
![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

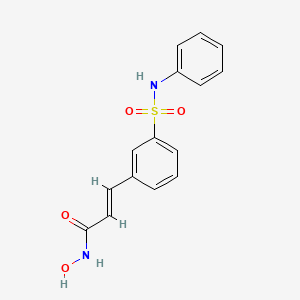

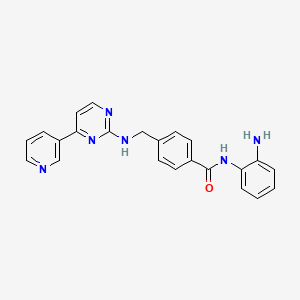
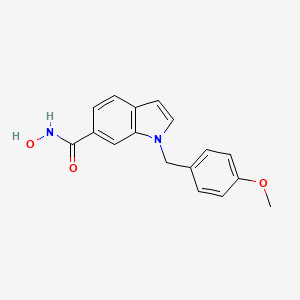
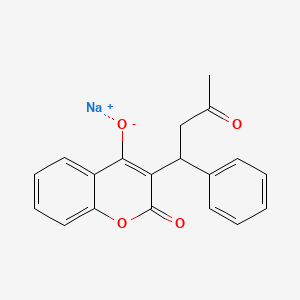
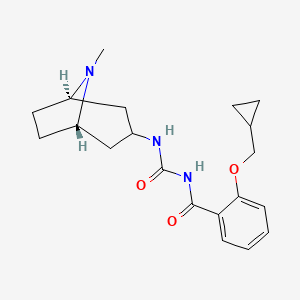

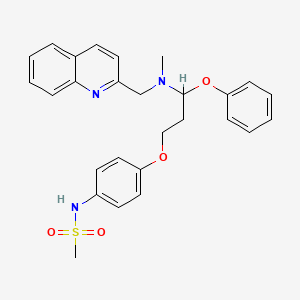
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
